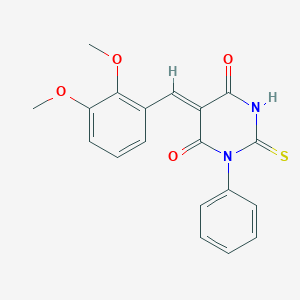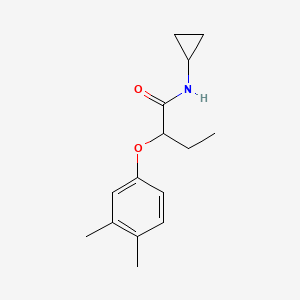
N-cyclopropyl-2-(3,4-dimethylphenoxy)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2-(3,4-dimethylphenoxy)butanamide, also known as CPP-115, is a novel GABA aminotransferase (GABA-AT) inhibitor. It has been found to have potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety. CPP-115 has been studied extensively in the laboratory, and its mechanism of action and biochemical and physiological effects have been well documented.
Mecanismo De Acción
N-cyclopropyl-2-(3,4-dimethylphenoxy)butanamide works by inhibiting the activity of GABA-AT, an enzyme responsible for breaking down the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting GABA-AT, this compound increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission and a reduction in seizure activity.
Biochemical and Physiological Effects:
In addition to its effects on seizure activity, this compound has been found to have a number of other biochemical and physiological effects. Studies have shown that it can increase the levels of GABA in the brain, leading to increased inhibitory neurotransmission. It has also been found to reduce the levels of glutamate, an excitatory neurotransmitter, in the brain. These effects may be responsible for this compound's anxiolytic and anti-addictive properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-2-(3,4-dimethylphenoxy)butanamide has a number of advantages for use in laboratory experiments. It is a highly specific inhibitor of GABA-AT, and its effects on neurotransmitter levels in the brain are well documented. However, there are also some limitations to its use. This compound is a relatively new compound, and its long-term effects on the brain are not yet fully understood. Additionally, its high potency may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on N-cyclopropyl-2-(3,4-dimethylphenoxy)butanamide. One area of particular interest is its use in the treatment of addiction. Studies have shown that it may be effective in reducing drug-seeking behavior in animal models of addiction, and it has been suggested that it may be a viable alternative to traditional anti-addiction drugs. Other potential future directions include investigating its effects on other neurological disorders, such as anxiety and depression, and exploring its potential as a tool for studying the role of GABA in the brain.
Métodos De Síntesis
N-cyclopropyl-2-(3,4-dimethylphenoxy)butanamide can be synthesized through a multi-step process involving the reaction of cyclopropylamine with 3,4-dimethylphenol, followed by the introduction of a butanamide group. The resulting compound is then purified through a series of chromatography and crystallization steps to yield pure this compound.
Aplicaciones Científicas De Investigación
N-cyclopropyl-2-(3,4-dimethylphenoxy)butanamide has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications and mechanism of action. One area of particular interest has been its use in the treatment of epilepsy. Studies have shown that this compound is effective in reducing seizure activity in animal models of epilepsy, and it has been suggested that it may be a viable alternative to traditional anti-epileptic drugs.
Propiedades
IUPAC Name |
N-cyclopropyl-2-(3,4-dimethylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-4-14(15(17)16-12-6-7-12)18-13-8-5-10(2)11(3)9-13/h5,8-9,12,14H,4,6-7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTVAKLTWAWERQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CC1)OC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1S*,4S*)-2-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6131964.png)
![2-{4-[(4-ethoxyphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6131970.png)

![2-[2-(1H-indol-3-yl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B6131985.png)
![N-methyl-1-(tetrahydro-2H-pyran-2-yl)-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B6131990.png)
![2-(1-(4-fluorobenzyl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6132001.png)
![2-methyl-7-[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6132009.png)
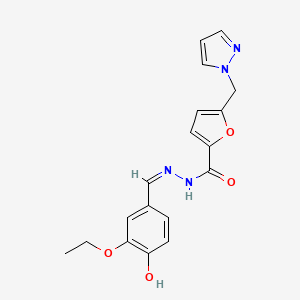
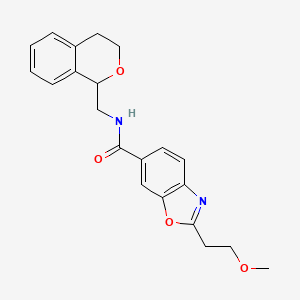
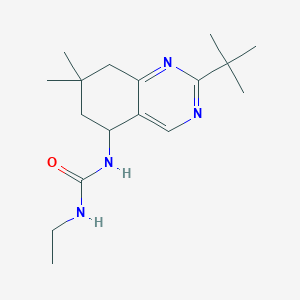
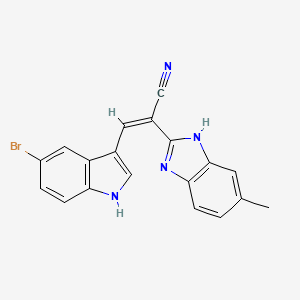
![3-[2-(2,6-difluorophenyl)ethyl]-1-[(5-methyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B6132045.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6132055.png)
